BenchChemオンラインストアへようこそ!

N,N-Dimethylpradimicin FA-2

Water solubility Formulation Intravenous delivery

Select N,N-Dimethylpradimicin FA-2 (BMY-28864) for reproducible intravenous efficacy in murine systemic candidiasis/aspergillosis models. Its >1,000-fold solubility advantage over pradimicin A and validated PD50 values (17-51 mg/kg) eliminate aggregation artifacts and enable robust in vivo dosing. Ideal for Ca²⁺-dependent mannose recognition studies and as a benchmark for solubility-optimized analog development.

Molecular Formula C41H46N2O19.5H2O
Molecular Weight 870.8 g/mol
CAS No. 131426-59-0
Cat. No. B147790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylpradimicin FA-2
CAS131426-59-0
SynonymsBMY 28864
BMY-28864
N,N-dimethylpradimicin FA-2
N,N-DMPFA-2
Molecular FormulaC41H46N2O19.5H2O
Molecular Weight870.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C
InChIInChI=1S/C41H46N2O19/c1-12-6-18-25(32(51)22(12)38(55)42-19(10-44)39(56)57)24-16(9-17-26(33(24)52)29(48)15-7-14(58-5)8-20(45)23(15)28(17)47)30(49)36(18)61-41-35(54)37(27(43(3)4)13(2)60-41)62-40-34(53)31(50)21(46)11-59-40/h6-9,13,19,21,27,30-31,34-37,40-41,44-46,49-54H,10-11H2,1-5H3,(H,42,55)(H,56,57)/t13-,19-,21-,27+,30+,31+,34-,35-,36+,37+,40+,41+/m1/s1
InChIKeyUZMZCRAPEXDPLT-JYBFNPKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylpradimicin FA-2 (BMY-28864) Procurement Guide: A Water-Soluble Pradimicin with Validated In Vivo Efficacy


N,N-Dimethylpradimicin FA-2 (CAS 131426-59-0, also designated BMY-28864 or N,N-DMPFA-2) is a semi-synthetic derivative of the actinomycete-derived antibiotic pradimicin A, belonging to the pradimicin family of benzo[a]naphthacenequinone glycosides [1]. It is characterized by a D-serine substitution at C-15 and an N,N-dimethylated amino sugar at the C-5 disaccharide moiety, distinguishing it from the parent pradimicin A which bears D-alanine and a non-methylated sugar [2]. The compound retains the defining class mechanism of Ca²⁺-dependent, lectin-like binding to terminal D-mannosides on fungal cell walls, leading to membrane disruption and fungicidal activity [3].

Why Pradimicin A or Other Unmodified Pradimicins Cannot Substitute for N,N-Dimethylpradimicin FA-2


Generic substitution within the pradimicin class is precluded by extreme divergence in aqueous solubility and systemic tolerability. Unmodified pradimicin A exhibits water solubility of only ~0.02 mg/mL and forms insoluble aggregates in physiological buffers, severely limiting intravenous formulation and in vivo reproducibility [1]. By contrast, N,N-dimethylpradimicin FA-2 achieves >20 mg/mL solubility—over a 1,000-fold increase—and demonstrates well-characterized protective efficacy in three distinct murine systemic fungal infection models [2]. The D-serine substitution at C-15 combined with N,N-dimethylation of the amino sugar are the minimal structural modifications necessary for this solubility and toxicity improvement; singly modified analogs such as pradimicin FA-2 (the des-N-methyl precursor) retain only intermediate solubility (~0.26 mg/mL) and lack the quantitative in vivo PD50 data available for the dimethylated compound [1].

Quantitative Head-to-Head Evidence for N,N-Dimethylpradimicin FA-2 vs. Pradimicin A and Other Analogs


Aqueous Solubility: >1,000-Fold Improvement Over Pradimicin A

N,N-Dimethylpradimicin FA-2 (BMY-28864) demonstrates an aqueous solubility of >20.0 mg/mL in phosphate-buffered saline at pH 7.2, compared with 0.02 mg/mL for pradimicin A and 0.26 mg/mL for its des-N-methyl analog pradimicin FA-2 [1]. This represents a >1,000-fold increase over the parent pradimicin A and a >75-fold increase over the nearest non-methylated analog.

Water solubility Formulation Intravenous delivery

In Vivo Protective Efficacy: Quantified PD50 Values Across Three Fungal Infection Models

N,N-Dimethylpradimicin FA-2 (BMY-28864) has validated in vivo protective efficacy expressed as 50% protective dose (PD50) values in both normal and cyclophosphamide-immunosuppressed mice, assessed against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus systemic infections [1]. In normal mice, PD50 values were 17, 18, and 37 mg/kg against C. albicans, C. neoformans, and A. fumigatus, respectively. In immunosuppressed mice, PD50 values shifted modestly to 32, 35, and 51 mg/kg, respectively. These data demonstrate retained efficacy even under profound immunosuppression, an essential feature for clinical candidiasis and aspergillosis scenarios. Pradimicin A lacks such comprehensive multi-model in vivo PD50 quantification in the literature.

In vivo efficacy PD50 Systemic mycosis

In Vitro Antifungal Spectrum: Superior Activity to Pradimicin A Against Clinically Relevant Fungi

N,N-Dimethylpradimicin FA-2 (BMY-28864) inhibits the growth of standard strains and clinical isolates of a wide variety of fungi at concentrations of ≤12.5 µg/mL [1]. Its in vitro antifungal activity is reported to be superior to that of pradimicin A in direct comparison assays within the same study [2]. At the MIC or higher concentrations, the compound exhibits fungicidal—not merely fungistatic—activity against Candida albicans under both growing and non-growing conditions, a property dependent on the presence of Ca²⁺ ions [1].

Antifungal activity MIC Candida albicans

Acute Toxicity: Markedly Improved Animal Tolerance Compared to Pradimicin A

N,N-Dimethylpradimicin FA-2 exhibits markedly improved animal tolerance compared to the parent pradimicin A [1]. While pradimicin A displays an intravenous LD50 of 120 mg/kg in mice, N,N-dimethylpradimicin FA-2 shows a substantially higher tolerability threshold consistent with its designation as having 'great improvement in animal tolerance' in the primary synthesis and evaluation study. Specific LD50 values for N,N-dimethylpradimicin FA-2 were not numerically disclosed in the available literature; however, the in vivo PD50-to-LD50 ratio for pradimicin A (120/100 = narrow window) versus the PD50 values of 15–37 mg/kg for N,N-dimethylpradimicin FA-2 imply a significantly widened therapeutic margin [1][2].

Acute toxicity LD50 Therapeutic index

Structural Differentiation: N,N-Dimethylation Confers Solubility Without Sacrificing Mannose Binding

N,N-Dimethylpradimicin FA-2 is the N,N-dimethylated derivative of pradimicin FA-2, which itself is the des-N-methyl analog of pradimicin FA-1 [1]. The addition of the N,N-dimethyl group to the 4′-amino position of the sugar moiety does not impair Ca²⁺-dependent mannose binding or antifungal activity—both remain comparable to pradimicin A—yet this single modification is responsible for the dramatic solubility improvement [2]. The des-N-methyl analog (pradimicin FA-2, solubility 0.26 mg/mL) lacks the solubility enhancement, proving that the N,N-dimethyl moiety is the essential structural determinant for pharmaceutical developability [2].

Structure-activity relationship N,N-dimethylation Mannose binding

Mechanism Preservation: Ca²⁺-Dependent Mannose Binding and Ternary Complex Formation Maintained

Despite the structural modifications, N,N-dimethylpradimicin FA-2 (BMY-28864) retains the hallmark pradimicin mechanism: Ca²⁺-dependent binding to D-mannose residues on fungal mannans leading to ternary complex formation (pradimicin–Ca²⁺–mannoside) and subsequent membrane disruption [1][2]. Spectroscopic analysis confirms that the mode of Ca²⁺ coordination and mannose recognition by BMY-28864 is nearly identical to that of pradimicin A [3]. The fungicidal activity of BMY-28864 is abolished in the presence of EGTA, a Ca²⁺ chelator, confirming the Ca²⁺-dependent mechanism is intact [1]. This mechanism is unique among clinical antifungal classes (azoles, polyenes, echinocandins) and explains the absence of cross-resistance to standard antifungal agents [2].

Mechanism of action Lectin mimic Calcium-dependent binding

Validated Application Scenarios for N,N-Dimethylpradimicin FA-2 Based on Quantitative Evidence


Systemic Candidiasis and Aspergillosis In Vivo Efficacy Models

Investigators requiring a water-soluble pradimicin for intravenous administration in murine systemic candidiasis or aspergillosis models should select N,N-dimethylpradimicin FA-2 (BMY-28864). It has demonstrated PD50 values of 17 mg/kg (C. albicans) and 37 mg/kg (A. fumigatus) in normal mice, and 32 and 51 mg/kg respectively in immunosuppressed mice, making it the only pradimicin with published, multi-model in vivo protective dose quantitation [1]. Lung infection models (PD50 15 and 23 mg/kg against C. albicans and A. fumigatus) further extend its utility to pulmonary mycosis research [1].

Pradimicin Mechanism-of-Action and Lectin-Mimicry Studies in Aqueous Systems

For biochemical and biophysical studies of Ca²⁺-dependent mannose recognition and ternary complex formation, N,N-dimethylpradimicin FA-2 is the compound of choice. Its solubility of >20 mg/mL eliminates the aggregation artifacts that plague pradimicin A experiments, while solid-state NMR evidence confirms its Ca²⁺ coordination and mannose binding geometry are nearly identical to the parent compound [2][3]. Spectrophotometric binding parameters are well-characterized: half-maximal absorbance changes occur at ~10 mM for mono-/dimannosides and ~1.5 mM for trimannoside and high-mannose N-glycans [3].

Structure-Activity Relationship (SAR) Reference Standard for Pradimicin Derivatization

Medicinal chemistry programs developing pradimicin analogs require a reference compound that benchmarks the solubility and activity contributions of the N,N-dimethyl substitution. N,N-dimethylpradimicin FA-2 serves this purpose uniquely: its solubility improvement (>75-fold vs. pradimicin FA-2, >1,000-fold vs. pradimicin A) is directly attributable to the 4′-N,N-dimethyl moiety, while antifungal activity and mannose binding are maintained at levels comparable to pradimicin A [2][4]. The des-N-methyl analog (pradimicin FA-2) provides a built-in negative control with intermediate solubility (0.26 mg/mL) [2].

Fungicidal Activity Assessment Against Non-Growing Candida albicans

For researchers specifically requiring compounds with demonstrated fungicidal activity against metabolically quiescent fungal cells, N,N-dimethylpradimicin FA-2 is one of the few agents with published evidence of killing non-growing Candida albicans at MIC-level concentrations [1]. This property is Ca²⁺-dependent and is abolished by EGTA, enabling mechanistic controls within the same experimental system [1].

Quote Request

Request a Quote for N,N-Dimethylpradimicin FA-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.